threo-Guaiacylglycerol

説明

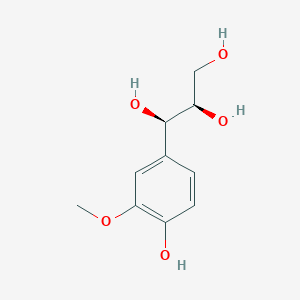

threo-Guaiacylglycerol: is a natural organic compound composed of alanine and the phenolic compound guaiacyl. It appears as a white or similar to white crystalline solid at room temperature and has a certain degree of solubility . This compound is widely found in plant cell walls, where it plays a role in structural support and protection .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of threo-Guaiacylglycerol is relatively complex. A common method involves an enzyme-catalyzed reaction, where a specific enzyme promotes the binding reaction of alanine and guaiacyl . This synthesis method requires appropriate temperature and pH conditions to proceed efficiently .

Industrial Production Methods: In industrial settings, this compound can be synthesized through oxidative coupling of coniferyl alcohol in the presence of hydrogen peroxide and horseradish peroxidase . This method ensures the production of this compound with high purity and yield.

化学反応の分析

Types of Reactions: threo-Guaiacylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used for oxidative coupling reactions.

Reduction: Sodium borohydride can be used to reduce this compound to its corresponding alcohol derivatives.

Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in this compound under basic conditions.

Major Products: The major products formed from these reactions include guaiacylglycerol ethers and alcohol derivatives .

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Properties

Threo-Guaiacylglycerol has shown promising anticancer effects, particularly against hepatocellular carcinoma. A study isolated this compound-beta-coniferyl aldehyde ether from Picrasma quassioides, revealing significant cytotoxicity against Hep3B and HepG2 cancer cells. The compound exhibited an IC50 value of 39.02 µM, indicating its potential as a therapeutic agent in cancer treatment by inducing apoptosis through the MEK/ERK signaling pathway .

1.2 Anti-inflammatory Effects

Research on tricin 4'-O-(threo-β-guaiacylglyceryl) ether demonstrated significant anti-inflammatory properties in RAW264.7 cells. The compound inhibited LPS-induced nitric oxide and reactive oxygen species generation, suggesting a mechanism involving the downregulation of iNOS and COX-2 expression via NF-κB and STAT3 pathways . This positions this compound as a candidate for developing anti-inflammatory drugs.

Angiogenesis Promotion

This compound has been identified as a pro-angiogenic compound. In vitro studies demonstrated that it enhances endothelial cell proliferation and tube formation on Matrigel without affecting migration or adhesion to extracellular matrix components . This property is crucial for developing treatments for cardiovascular diseases and conditions requiring enhanced blood vessel formation.

Antioxidant Activity

The antioxidative properties of this compound have been highlighted in studies examining its ability to scavenge free radicals and inhibit lipid peroxidation. Compounds derived from Quercus salicina Blume stem, including this compound, exhibited significant radical scavenging activity using the DPPH method . This suggests potential applications in food preservation and health supplements aimed at reducing oxidative stress.

Agricultural Applications

Recent studies have explored the role of this compound in plant physiology, particularly its involvement in lignification processes during plant growth. It was found that this compound contributes to the formation of dilignols, which are essential for plant structural integrity . This could lead to applications in enhancing crop resilience and improving biomass production.

Biochemical Research

This compound serves as a valuable metabolite in biochemical research, particularly in studies related to lignin biosynthesis and phenolic compound interactions . Its structural characteristics make it an important compound for investigating the roles of lignans in various biological processes.

Data Table: Summary of Applications

作用機序

The mechanism by which threo-Guaiacylglycerol exerts its effects involves the promotion of angiogenesis, which is the formation of new blood vessels from existing endothelia . This process is beneficial in wound healing and revascularization of ischemic tissues . The molecular targets and pathways involved include the activation of specific enzymes and signaling pathways that promote endothelial cell proliferation and migration .

類似化合物との比較

Erythro-Guaiacylglycerol: Another stereoisomer of guaiacylglycerol with similar structural properties.

Syringylglycerol: A compound with a similar structure but different phenolic substituents.

Coniferyl Alcohol: A precursor in the synthesis of threo-Guaiacylglycerol.

Uniqueness: this compound is unique due to its specific stereochemistry and its ability to promote angiogenesis, which is not commonly observed in other similar compounds . Its presence in plant cell walls and its role in structural support and protection also distinguish it from other related compounds .

生物活性

threo-Guaiacylglycerol is a phenylpropanoid compound that has garnered attention for its biological activities, particularly in the context of angiogenesis and anti-inflammatory effects. This compound is often studied in the form of its derivatives, such as this compound beta-coniferyl ether, which exhibit significant biological properties.

Angiogenesis Promotion

Recent studies have identified this compound as a pro-angiogenic molecule. A notable study utilized a rat aorta ring bioassay to evaluate its effects on endothelial cells. The findings indicated that this compound promotes endothelial cell proliferation and tube formation but does not significantly affect cell migration or adhesion to extracellular matrix components like fibronectin and vitronectin. This suggests a targeted mechanism where this compound enhances angiogenesis through specific cellular pathways rather than broadly influencing all aspects of endothelial behavior .

Anti-inflammatory Effects

This compound beta-coniferyl ether has been documented to exhibit anti-inflammatory properties. Research indicates that it significantly inhibits nitric oxide (NO) production, a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-neuroinflammatory Activity : Demonstrated efficacy in reducing neuroinflammation, which could be beneficial for neurodegenerative diseases .

- Inhibition of Nitric Oxide Production : This property underlines its potential use in treating inflammatory disorders .

Study on Angiogenesis

A detailed investigation into the pro-angiogenic properties of this compound was conducted using various assays:

- Cell Proliferation Assay : Endothelial cells treated with this compound showed enhanced proliferation rates.

- Tube Formation Assay : The ability of endothelial cells to form tubular structures on Matrigel was significantly increased in the presence of this compound.

| Assay Type | Effect of this compound |

|---|---|

| Cell Proliferation | Increased proliferation |

| Tube Formation | Enhanced tube formation |

| Cell Migration | No significant effect |

| Adhesion to ECM Components | No significant effect |

Anti-inflammatory Mechanism

In a separate study focusing on its anti-inflammatory action, this compound beta-coniferyl ether was shown to inhibit NO production effectively. This finding is crucial as excessive NO production is associated with various inflammatory diseases.

特性

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKFUSLVUZISST-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453870 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84799-27-9 | |

| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is threo-guaiacylglycerol and where is it found?

A1: this compound is a natural phenolic compound belonging to the lignan family. It is often found as a constituent in various plants, including Dracocephalum forrestii [], Catunaregam spinosa [], Ailanthus altissima [], and many others. These plants are often studied for their potential medicinal properties.

Q2: What is the difference between erythro-guaiacylglycerol and this compound?

A2: Both erythro- and this compound are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the chirality at the glycerol moiety. Notably, research on Fusarium solani metabolism of a related compound suggests distinct stereoselectivity in the formation of erythro (aS, βR) and threo (aS, βS) isomers during enzymatic reduction [].

Q3: Has this compound been found to exist as a glycoside?

A3: Yes, this compound has been found in various plants in its glycosylated form. For example, this compound 3-O-[6-O-(E)-p-coumaroyl]-β-D-glucopyranoside and this compound 3-O-[6-O-(Z)-p-coumaroyl]-β-D-glucoside were isolated from Dracocephalum forrestii [].

Q4: What is the role of this compound in plant lignification?

A4: While this compound itself is not a direct lignin monomer, research suggests its involvement in lignification. Studies on Zinnia elegans tracheary element differentiation revealed that this compound-β-coniferyl ether, a dilignol derived from coniferyl alcohol, was present in the culture medium during lignification []. Further experiments indicated that this dilignol, along with others, could be incorporated into the lignin polymer, especially when monolignol biosynthesis was inhibited.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。